molecular formula C21H33N3O3 B11174896 2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11174896
M. Wt: 375.5 g/mol
InChI Key: KVJYCPCEVGRFOV-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a piperazine ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling of Piperazine and Quinoline Derivatives: The final step involves coupling the piperazine derivative with the quinoline derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include tetrahydroquinoline derivatives.

    Substitution: Products will vary depending on the nucleophile used but can include various alkyl or acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone apart is its unique combination of the piperazine and quinoline moieties, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone

InChI

InChI=1S/C21H33N3O3/c1-16-14-21(2,3)24(19-6-5-17(27-4)13-18(16)19)20(26)15-23-9-7-22(8-10-23)11-12-25/h5-6,13,16,25H,7-12,14-15H2,1-4H3

InChI Key

KVJYCPCEVGRFOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)CCO)(C)C

Origin of Product

United States

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